(2-Biphenylyl)essigsäure

Übersicht

Beschreibung

(Biphenyl-2-yloxy)acetic acid, also known as BPA, is a widely used organic compound that has been employed in a variety of industrial and laboratory applications. It is a colorless, crystalline solid with a melting point of 98-99°C and a boiling point of 209°C. BPA is a versatile compound with a wide range of applications due to its ability to form complexes with other compounds, its low volatility, and its relatively low toxicity. BPA has been used in the manufacture of plastics, adhesives, and coatings, as well as in the synthesis of pharmaceuticals and agricultural chemicals. In recent years, BPA has also been used in scientific research applications, where it has been found to have a number of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Proteomforschung

“(2-Biphenylyl)essigsäure” wird als Produkt für die Proteomforschung erwähnt . Die Proteomik befasst sich mit der Identifizierung und Quantifizierung aller in einer Zelle, einem Gewebe oder einem Organismus vorhandenen Proteine . Sie ergänzt andere „Omics“-Technologien wie Genomik und Transkriptomik, um die Identität der Proteine eines Organismus zu erforschen und die Struktur und Funktion eines bestimmten Proteins zu verstehen .

Medizin und Gesundheitswesen

Obwohl spezifische Anwendungen von “this compound” in der Medizin und im Gesundheitswesen nicht direkt erwähnt werden, könnten Verbindungen mit ähnlichen Strukturen möglicherweise in der Medikamentenentwicklung, der Medikamentenproduktion sowie bei der Diagnose und Behandlung verschiedener Krankheiten eingesetzt werden .

Biochemie

In der Biochemie könnte “this compound” möglicherweise in Enzymforschungsstudien eingesetzt werden. Enzyme sind biologische Katalysatoren, die biochemische Reaktionen in lebenden Organismen beschleunigen . Die Verbindung könnte zur Untersuchung der Interaktionen von Enzymen mit anderen biochemischen Stoffen verwendet werden.

Pharmakologie

In der Pharmakologie könnte “this compound” möglicherweise bei der Entwicklung neuer Medikamente oder therapeutischer Wirkstoffe eingesetzt werden. Jedoch werden spezifische Anwendungen in diesem Bereich in den Suchergebnissen nicht direkt erwähnt .

Biologie

In der Biologie könnte “this compound” möglicherweise in Studien mit psychrophilen Enzymen verwendet werden, die hauptsächlich von Mikroorganismen aus extrem kalten Umgebungen produziert werden .

Chemie

In der Chemie könnte “this compound” möglicherweise bei der Synthese anderer komplexer Verbindungen verwendet werden. Jedoch werden spezifische Anwendungen in diesem Bereich in den Suchergebnissen nicht direkt erwähnt .

Safety and Hazards

Wirkmechanismus

Target of Action

Acetic acid, a related compound, is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus .

Mode of Action

Acetic acid, a structurally similar compound, is known to induce a localized inflammatory response through the release of free arachidonic acid (aa) from tissue phospholipids via cyclooxygenase (cox), leading to the production of prostaglandins .

Biochemical Pathways

The related compound acetic acid is known to be involved in the inflammatory response pathway, leading to the production of prostaglandins .

Pharmacokinetics

The pharmacokinetics of nonsteroidal anti-inflammatory drugs (nsaids), a class of drugs that includes many acetic acid derivatives, is often described by the ladme model, which stands for liberation, absorption, distribution, metabolism, and elimination .

Result of Action

Acetic acid, a related compound, is known to induce a localized inflammatory response, which can lead to pain sensation .

Biochemische Analyse

Biochemical Properties

(Biphenyl-2-yloxy)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the phenylpropanoid biosynthesis pathway. This compound can act as a substrate or inhibitor, affecting the activity of enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase. These interactions can lead to changes in the production of secondary metabolites, which are crucial for plant defense mechanisms .

Cellular Effects

(Biphenyl-2-yloxy)acetic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, this compound can enhance the production of phytoalexins, which are antimicrobial substances produced in response to pathogen attack. This enhancement is achieved through the activation of signaling pathways such as the mitogen-activated protein kinase pathway . Additionally, (Biphenyl-2-yloxy)acetic acid can affect gene expression by upregulating genes involved in the biosynthesis of defense-related compounds .

Molecular Mechanism

The molecular mechanism of (Biphenyl-2-yloxy)acetic acid involves several key processes. At the molecular level, it exerts its effects through binding interactions with specific biomolecules. For example, it can bind to and inhibit the activity of certain enzymes, leading to changes in metabolic flux. Additionally, (Biphenyl-2-yloxy)acetic acid can activate or inhibit transcription factors, resulting in altered gene expression. These molecular interactions contribute to the compound’s overall impact on cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Biphenyl-2-yloxy)acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (Biphenyl-2-yloxy)acetic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in research and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of (Biphenyl-2-yloxy)acetic acid vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of (Biphenyl-2-yloxy)acetic acid can lead to oxidative stress and cellular damage, which may result in inflammation and other pathological conditions. It is essential to determine the appropriate dosage range to minimize adverse effects while maximizing the compound’s beneficial properties .

Metabolic Pathways

(Biphenyl-2-yloxy)acetic acid is involved in several metabolic pathways, including the phenylpropanoid biosynthesis pathway. It interacts with enzymes and cofactors that regulate the production of secondary metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites. For example, (Biphenyl-2-yloxy)acetic acid can modulate the activity of enzymes such as phenylalanine ammonia-lyase, leading to changes in the production of phenolic compounds and other defense-related metabolites .

Transport and Distribution

The transport and distribution of (Biphenyl-2-yloxy)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, (Biphenyl-2-yloxy)acetic acid can be transported into the vacuole for storage or directed to the endoplasmic reticulum for further processing. The distribution of this compound within the cell can influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of (Biphenyl-2-yloxy)acetic acid is a critical factor that affects its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the vacuole, endoplasmic reticulum, or mitochondria. Targeting signals and post-translational modifications play a role in directing (Biphenyl-2-yloxy)acetic acid to these locations. The localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular function .

Eigenschaften

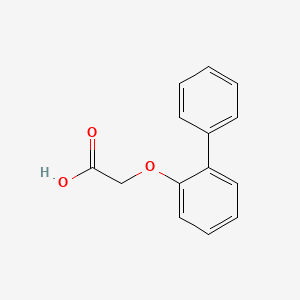

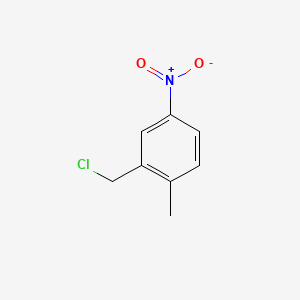

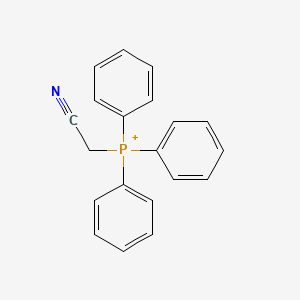

IUPAC Name |

2-(2-phenylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)10-17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKUMOXHJKKTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277241 | |

| Record name | (biphenyl-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5348-75-4 | |

| Record name | 5348-75-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (biphenyl-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)

![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)